2-Bromo-6-ethoxynaphthalene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39872. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-ethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVYIQCXQULCKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284926 | |
| Record name | 2-bromo-6-ethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66217-19-4 | |
| Record name | 66217-19-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-6-ethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 6 Ethoxynaphthalene
The synthesis of 2-Bromo-6-ethoxynaphthalene is not commonly detailed in readily available literature. However, its synthesis can be logically inferred from established procedures for analogous compounds, primarily its methoxy (B1213986) counterpart, 2-bromo-6-methoxynaphthalene (B28277). The most plausible synthetic route involves a multi-step process starting from a suitable naphthalene (B1677914) precursor.
A likely pathway commences with the bromination of 2-naphthol (B1666908) to produce 1,6-dibromo-2-naphthol (B94854). This intermediate is then selectively reduced to yield 6-bromo-2-naphthol (B32079). The final step involves the etherification of 6-bromo-2-naphthol with an appropriate ethylating agent to furnish the desired this compound.
A detailed look into a similar synthesis for 2-bromo-6-methoxynaphthalene involves the methylation of 6-bromo-β-naphthol. In a typical procedure, a solution of 6-bromo-β-naphthol in aqueous butanol is treated with a 40% sodium hydroxide (B78521) solution, followed by the introduction of methyl bromide at approximately 50°C. google.com This process leads to the precipitation of 2-bromo-6-methoxynaphthalene. google.com An analogous ethylation reaction using an ethylating agent like ethyl bromide or diethyl sulfate (B86663) would be expected to produce this compound.
Another approach could involve the direct bromination of 2-ethoxynaphthalene. However, controlling the regioselectivity of this reaction to favor the 6-position can be challenging.
The synthesis of the key intermediate, 6-bromo-2-naphthol, is well-documented. One established method involves the bromination of β-naphthol in glacial acetic acid, followed by the reduction of the resulting 1,6-dibromo-2-naphthol with tin and hydrochloric acid. orgsyn.orgprepchem.com An alternative procedure for the reduction of 1,6-dibromo-2-naphthol utilizes tin metal in a mixture of ethanol (B145695) and concentrated hydrochloric acid, refluxed for several hours. prepchem.com A more environmentally conscious approach for this reduction employs an alkali metal sulfite, such as sodium sulfite, in a water-glycol mixture, which has been shown to significantly reduce reaction times compared to using aqueous or aqueous-alcoholic solvents. google.com
The initial starting material, 2-ethoxynaphthalene, can be synthesized by the etherification of β-naphthol with ethanol in the presence of a strong acid catalyst like sulfuric acid. The mixture is heated, and after workup, the product is isolated. prepchem.com
Regioselective Functionalization Techniques for Naphthalene Derivatives
The regioselective functionalization of the naphthalene (B1677914) core is a critical aspect of synthesizing specific isomers like 2-Bromo-6-ethoxynaphthalene. The substitution pattern of naphthalene is influenced by the electronic and steric properties of both the existing substituents and the incoming electrophile or nucleophile.
In the context of synthesizing this compound, achieving bromination at the C6 position is paramount. Starting with 2-ethoxynaphthalene, direct electrophilic bromination would likely lead to a mixture of products, with substitution occurring at various positions. The ethoxy group at C2 is an activating, ortho-, para-directing group. This would favor substitution at the C1 and C3 positions (ortho) and the C6 and C8 positions (para-like). Therefore, direct bromination is often not a viable strategy for obtaining a single, pure isomer.
A more controlled approach involves the introduction of a bromine atom at the desired position through a multi-step sequence, as outlined in the synthetic methodologies. The synthesis of 6-bromo-2-naphthol (B32079) from 2-naphthol (B1666908) is a prime example of regioselective functionalization. orgsyn.orgyoutube.com In this process, bromination of 2-naphthol first yields 1,6-dibromo-2-naphthol (B94854). The subsequent selective removal of the bromine atom at the C1 position is a key regioselective step. orgsyn.orgyoutube.com
Research into the regioselective bromination of other substituted naphthalenes provides further insights. For instance, the bromination of 2-acetoxymethyl-4-isopropoxy-5,7-dimethoxynaphthalene demonstrates how reaction conditions can dictate the position of bromination. In a buffered solution, dibromination occurs at the 3 and 8 positions, while monobromination in the same buffered solution yields the 8-bromo derivative. rsc.org Conversely, monobromination without a buffer leads to the 1-bromo isomer. rsc.org This highlights the subtle interplay of reaction parameters in controlling regioselectivity.
Furthermore, studies on the polybromination of naphthalene itself over solid catalysts like montmorillonite (B579905) clay have shown that specific isomers can be favored. cardiff.ac.uk While not directly applicable to the synthesis of this compound, these studies underscore the importance of catalysis in directing the functionalization of the naphthalene ring system.
Principles of Sustainable Synthesis in 2 Bromo 6 Ethoxynaphthalene Production
Mechanistic Investigations of Reaction Pathways
The naphthalene ring system, substituted with both an electron-withdrawing bromine atom and an electron-donating ethoxy group, presents a nuanced electronic landscape that dictates its reactivity in various transformations.
Nucleophilic aromatic substitution (SNAr) offers a direct pathway to functionalize the 2-position of the naphthalene ring by displacing the bromide ion. The viability of this reaction is significantly influenced by the electronic nature of the aromatic system. In the case of this compound, the presence of the electron-donating ethoxy group at the 6-position would typically be expected to deactivate the ring towards nucleophilic attack. However, SNAr reactions on related halo-naphthalene systems can be facilitated under specific conditions.
For instance, the synthesis of 6-ethoxynaphthalen-2-amine (B1499120) from this compound can be achieved through nucleophilic aromatic substitution with an amine source. benchchem.com Such transformations often require the use of a copper catalyst, such as cuprous chloride, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, typically around 120°C, to achieve good yields. benchchem.com The mechanism of this copper-catalyzed amination, often referred to as an Ullmann condensation, is distinct from the classical addition-elimination SNAr pathway and is believed to involve an oxidative addition/reductive elimination cycle on the copper catalyst.
The classical SNAr mechanism proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. For this pathway to be efficient, the aromatic ring generally requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. While the ethoxy group is electron-donating, the extended π-system of the naphthalene ring can still accommodate the negative charge to some extent, allowing the reaction to proceed, albeit under forcing conditions or with catalytic assistance.
The bromine atom at the 2-position of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions generally proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the product and regenerate the palladium(0) catalyst.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific examples with this compound are not extensively documented in readily available literature, the Suzuki-Miyaura coupling of other bromo-naphthalene derivatives is a well-established and versatile transformation. The reaction conditions are generally mild and tolerate a wide range of functional groups.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.orgjk-sci.com This method is highly efficient for the synthesis of arylalkynes. The reaction can be performed under mild conditions and is tolerant of various functional groups. organic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. nih.gov It has become a method of choice for the synthesis of arylamines due to its broad substrate scope and high functional group tolerance. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base.
The table below summarizes representative conditions for these palladium-catalyzed cross-coupling reactions with aryl bromides, which are applicable to this compound.
| Coupling Reaction | Typical Coupling Partner | Catalyst System | Base | Solvent |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane, or DME/H₂O |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N or Diisopropylamine | THF or DMF |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, BINAP) | NaOtBu or K₃PO₄ | Toluene or Dioxane |
The naphthalene ring system is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction on this compound is directed by the combined electronic effects of the bromo and ethoxy substituents. The ethoxy group is a powerful activating, ortho-, para-directing group due to its +M (mesomeric) effect. The bromine atom is a deactivating, ortho-, para-directing group due to its -I (inductive) and +M effects.
In the case of this compound, the positions most activated towards electrophilic attack are those ortho and para to the strongly activating ethoxy group. Therefore, electrophilic substitution is expected to occur preferentially at the 5- and 7-positions.
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Studies on the Friedel-Crafts acetylation of the related 2-methoxynaphthalene (B124790) have shown that acylation occurs at various positions, with the 1- and 6-positions being significant. rsc.org For this compound, acylation is anticipated to be directed by the powerful ethoxy group to the 5- or 7-position. The reaction of 2-bromonaphthalene (B93597) under Friedel-Crafts conditions has been shown to yield the 7-halo-1-acetonaphthone, indicating that substitution can also occur on the other ring. lookchem.com
A general procedure for the Friedel-Crafts acylation of an activated naphthalene derivative is presented below.
| Reactant | Reagent | Catalyst | Solvent | Product |
| 2-Alkoxynaphthalene | Acetyl chloride | AlCl₃ | Carbon disulfide or Nitrobenzene | A mixture of acetylated isomers |
Transformative Reactions of Functional Groups
Beyond reactions involving the aromatic core, the ethoxy and bromo substituents on this compound can undergo specific chemical transformations, further expanding its synthetic utility.
The ethoxy group, an ether linkage, is generally stable but can be cleaved under harsh conditions, typically involving strong acids. The cleavage of aryl ethers with strong acids like HBr or HI proceeds via nucleophilic substitution. wikipedia.orgmasterorganicchemistry.comlibretexts.orgopenstax.org The mechanism can be either SN1 or SN2, depending on the structure of the ether. For an aryl ethyl ether, the cleavage likely proceeds via an SN2 mechanism at the less hindered ethyl group, following protonation of the ether oxygen. This would result in the formation of 6-bromo-2-naphthol and iodoethane (B44018) (if HI is used).
The bromine atom at the 2-position is a key site for functionalization, primarily through the formation of organometallic intermediates or through further palladium-catalyzed reactions as discussed previously.
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to form the corresponding Grignard reagent, (6-ethoxy-2-naphthyl)magnesium bromide. This organometallic species is a powerful nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. masterorganicchemistry.com
Lithiation: Alternatively, the bromine atom can be exchanged for a lithium atom through reaction with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting 6-ethoxy-2-naphthyllithium is also a potent nucleophile and can be used in similar reactions as the Grignard reagent.
The table below outlines the expected products from the reaction of the Grignard reagent derived from this compound with various electrophiles.
| Grignard Reagent | Electrophile | Product after Acidic Workup |
| (6-ethoxy-2-naphthyl)magnesium bromide | Formaldehyde | (6-ethoxy-2-naphthyl)methanol |
| (6-ethoxy-2-naphthyl)magnesium bromide | Acetone | 2-(6-ethoxy-2-naphthyl)propan-2-ol |
| (6-ethoxy-2-naphthyl)magnesium bromide | Carbon dioxide | 6-ethoxy-2-naphthoic acid |
Reductive Debromination: The bromine atom can also be removed through a reductive process. For instance, a process for the debromination of related 2-substituted-5-bromo-6-methoxynaphthalenes has been described using bromine acceptors like alkylarenes in the presence of a Lewis acid. google.com
Construction of Complex Molecular Architectures Utilizing this compound
This compound is a versatile and valuable building block in the field of organic synthesis, primarily utilized for the construction of elaborate molecular structures. Its utility stems from the presence of a reactive carbon-bromine (C-Br) bond on the naphthalene scaffold, which serves as a handle for a variety of powerful cross-coupling reactions. This allows for the strategic formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, enabling the assembly of complex derivatives with applications in medicinal chemistry, materials science, and pharmaceutical development. The ethoxy group also influences the electronic properties of the naphthalene ring system, further diversifying its synthetic potential.
The primary mechanism through which this compound is used to build complex molecules is through palladium-catalyzed cross-coupling reactions. These reactions are renowned for their functional group tolerance, reliability, and broad scope. The bromo substituent at the 2-position of the ethoxynaphthalene core makes it an ideal substrate for several key transformations.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for forming C-C bonds. In this context, this compound is coupled with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method allows for the direct attachment of various aryl, heteroaryl, or alkyl groups at the 2-position of the naphthalene core, leading to the synthesis of complex biaryl systems and other extended conjugated structures.
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira reaction is employed. wikipedia.org This involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgresearchgate.net The resulting 2-alkynyl-6-ethoxynaphthalene derivatives are important intermediates for creating rigid, linear molecular wires, advanced organic materials, and are precursors for more complex heterocyclic systems. mdpi.com The reaction proceeds under mild conditions, making it suitable for the synthesis of intricate molecules. wikipedia.org
Buchwald-Hartwig Amination: This reaction is a premier method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It facilitates the coupling of this compound with a wide range of primary or secondary amines. wikipedia.org The resulting 2-amino-6-ethoxynaphthalene derivatives are prevalent structural motifs in many biologically active compounds and pharmaceutical agents. The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of even challenging amine substrates with high efficiency. wikipedia.orgorganic-chemistry.org
Synthesis of Heterocyclic Compounds: Beyond direct functionalization, this compound serves as a key starting material for the synthesis of various heterocyclic compounds. For instance, it can be a precursor for creating substituted imidazoles and 1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their diverse biological activities.
The strategic application of these reactions allows synthetic chemists to use this compound as a foundational element, systematically adding complexity and functionality to achieve a desired target molecule.
| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Reagents | Resulting Structure Class | Significance/Application |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | C-C (sp²-sp²) | Pd(0) catalyst, Base | Biaryls, Polyaryls | Materials Science (OLEDs), Pharmaceutical Intermediates |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | Pd(0) catalyst, Cu(I) salt, Base | Aryl Alkynes | Natural Product Synthesis, Organic Materials, Conjugated Polymers mdpi.com |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Pd(0) catalyst, Ligand, Base | Aryl Amines | Pharmaceuticals, Ligand Synthesis, Agrochemicals |
| Heck Coupling | Alkene | C-C (sp²-sp²) | Pd(0) catalyst, Base | Substituted Alkenes | Fine Chemicals, Natural Product Synthesis |
| Stille Coupling | Organostannane | C-C (sp²-sp²) | Pd(0) catalyst | Substituted Naphthalenes | Versatile C-C bond formation with stable organometallics |
| Carbonylation | Carbon Monoxide, Nucleophile (e.g., Alcohol, Amine) | C-C=O | Pd(0) catalyst | Carboxylic Acid Derivatives (Esters, Amides) | Synthesis of Naproxen analogues and other fine chemicals |
Advanced Analytical and Spectroscopic Characterization
Molecular Structure Elucidation via Spectroscopic Techniques
Spectroscopic methods are fundamental to confirming the molecular architecture of 2-Bromo-6-ethoxynaphthalene. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the signals corresponding to the aromatic protons on the naphthalene (B1677914) ring and the protons of the ethoxy group appear at characteristic chemical shifts. Published data indicates specific resonances and coupling constants that are diagnostic for the assigned structure. core.ac.ukuchile.cl For instance, a singlet observed around 7.91 ppm is attributed to the proton at the C1 position, while the protons of the ethoxy group typically appear as a quartet around 4.14 ppm and a triplet around 1.48 ppm. core.ac.uk
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound shows distinct signals for each of the 12 carbon atoms in the molecule. The carbon attached to the bromine atom (C2) and the carbon attached to the ethoxy group (C6) have characteristic chemical shifts, as do the carbons of the ethoxy group itself. core.ac.uk
Detailed NMR data is summarized in the table below.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Assignment |
| 7.91 (s, 1H) | H-1 |
| 7.64 (d, J = 9.0 Hz, 1H) | H-4 or H-8 |
| 7.58 (d, J = 8.7 Hz, 1H) | H-8 or H-4 |
| 7.49 (dd, J = 8.7, 1.6 Hz, 1H) | H-3 |
| 7.16 (dd, J = 8.9, 2.3 Hz, 1H) | H-7 |
| 7.08 (s, 1H) | H-5 |
| 4.14 (q, J = 7.0 Hz, 2H) | -OCH₂CH₃ |
| 1.48 (t, J = 7.0 Hz, 3H) | -OCH₂CH₃ |
| Data sourced from a study by van der Velden et al. (2015). core.ac.uk |
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound displays absorption bands corresponding to the vibrations of the naphthalene ring, the C-O ether linkage, and the alkyl C-H bonds of the ethoxy group.
Key vibrational frequencies observed in the IR spectrum include:
Aromatic C-H stretching: Typically found above 3000 cm⁻¹.
Aliphatic C-H stretching: From the ethoxy group, appearing in the 2850-3000 cm⁻¹ region. nycu.edu.tw
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the naphthalene ring.
C-O-C stretching: Strong absorptions corresponding to the aryl-alkyl ether linkage are expected, with a notable band observed at 1265 cm⁻¹. nycu.edu.tw
C-Br stretching: This vibration typically occurs in the lower frequency (fingerprint) region of the spectrum.
| Vibrational Mode | Observed Frequency (ν_max, cm⁻¹) |
| Aliphatic C-H stretching | 2963, 2938 |
| C-O (ether) stretching | 1265, 1064 |
| Out-of-plane C-H bending | 852 |
| Data sourced from a study by Seed et al. (2007). nycu.edu.tw |
Mass spectrometry (MS) is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₁₂H₁₁BrO), the calculated molecular weight is 251.12 g/mol . chemscene.com A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator for the presence of a single bromine atom in the molecule.
Solid-State Structure Determination by X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions. While X-ray crystallography has been used to study derivatives and related naphthalene compounds rsc.orgrsc.org, specific single-crystal X-ray diffraction data for this compound itself was not found in the surveyed literature. If suitable crystals were grown, this technique could confirm the planarity of the naphthalene core and detail the conformation of the ethoxy group relative to the ring system.
Chromatographic and Other Separation Techniques in Purity Assessment
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.
Column Chromatography: This is a standard method used for the purification of this compound after its synthesis. nycu.edu.tw Researchers have reported using silica (B1680970) gel as the stationary phase with various solvent systems (eluents), such as hexane (B92381) or mixtures like dichloromethane (B109758) and methanol, to separate the desired product from unreacted starting materials and byproducts. nycu.edu.twrsc.org
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These high-resolution techniques are employed to determine the purity of a sample with high accuracy. Commercial suppliers often use these methods to certify the purity of their products, with reported purities for this compound typically being around 98%. chemscene.com For the closely related compound 2-Bromo-6-methoxynaphthalene (B28277), gas chromatography is used to confirm purity levels of ≥97.5%. thermofisher.com These methods can detect and quantify even minor impurities, ensuring the compound meets the standards required for its intended applications.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. For 2-Bromo-6-ethoxynaphthalene, DFT calculations would be instrumental in determining its optimized molecular geometry, bond lengths, bond angles, and dihedral angles in its ground state. Such calculations would provide a three-dimensional model of the molecule and key energetic information, such as its total energy and heat of formation. However, no specific DFT studies on this compound have been found in the searched scientific literature.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. For this compound, FMO analysis would identify the most likely sites for nucleophilic and electrophilic attack. Regrettably, no published data on the HOMO-LUMO energies or their spatial distribution for this compound could be located.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). An MEP map of this compound would highlight the electrostatic landscape of the molecule, offering clues about its non-covalent interactions and reactive sites. As with the other quantum chemical methods, specific MEP maps for this compound are not available in the surveyed literature.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. For a molecule like this compound, which possesses a flexible ethoxy group, MD simulations could reveal its conformational landscape, identifying the most stable orientations of this group relative to the naphthalene (B1677914) ring. These simulations can be performed in various solvents to understand how the environment influences its structure and dynamics. Such studies are crucial for understanding how the molecule might interact with other molecules, such as biological receptors or in material science applications. At present, there are no published MD simulation studies specifically investigating this compound.
In Silico Modeling for Predictive Research in this compound Systems
In silico modeling encompasses a wide range of computational techniques used to predict the properties and activities of molecules. This can include quantitative structure-activity relationship (QSAR) studies, which correlate a molecule's structural features with its biological or chemical activity, and molecular docking, which predicts the preferred orientation of one molecule when bound to a second. For this compound, in silico models could be developed to predict its potential applications, for instance, as a pharmaceutical agent or a material component. However, the development of such predictive models is contingent on the availability of experimental data, which, in conjunction with the lack of computational studies, means that no specific in silico models for this compound have been reported.
Applications of 2 Bromo 6 Ethoxynaphthalene in Interdisciplinary Research
Role as a Key Intermediate in Organic Synthesis
The reactivity of the bromine and ethoxy functional groups on the naphthalene (B1677914) scaffold of 2-Bromo-6-ethoxynaphthalene makes it a pivotal precursor in the synthesis of a wide array of organic molecules. The bromine atom, in particular, serves as a handle for various cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.
Precursor for Complex Organic Building Blocks
This compound is extensively used as a starting material for the construction of more complex molecular architectures. The bromo-naphthalene scaffold is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools in modern organic synthesis for forming new chemical bonds. nih.govnih.gov These reactions enable the introduction of a diverse range of substituents at the bromine-bearing position of the naphthalene ring.
For instance, through Suzuki coupling reactions, the bromine atom can be replaced with various aryl or vinyl groups, leading to the formation of biaryl and stilbene (B7821643) derivatives. Similarly, Sonogashira coupling allows for the introduction of alkyne moieties, while Buchwald-Hartwig amination facilitates the formation of C-N bonds, yielding naphthalenamines. rsc.org These transformations convert this compound into more elaborate building blocks that are subsequently used in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules. The ethoxy group, being relatively stable, often remains intact during these transformations, influencing the electronic properties and solubility of the resulting compounds.
The versatility of this compound as a precursor is highlighted in the synthesis of naphthalene-based polymers and other complex organic structures. mdpi.com The ability to precisely modify the naphthalene core through these coupling reactions allows for the fine-tuning of the properties of the final products.
Synthesis of Diverse Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic systems. The naphthalene unit can be incorporated into larger heterocyclic frameworks, and the bromine atom can be a key reactive site for cyclization reactions.
One common strategy involves the conversion of the bromo-naphthalene derivative into an organometallic reagent, which can then undergo intramolecular or intermolecular reactions to form heterocyclic rings. For example, after conversion to a boronic acid or ester, intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems containing the naphthalene moiety.
Furthermore, the ethoxy group can be cleaved to yield the corresponding naphthol, which is a versatile precursor for the synthesis of oxygen-containing heterocycles such as xanthenes and benzofurans. fardapaper.irdntb.gov.ua Multicomponent reactions involving 2-naphthol (B1666908) derivatives, aldehydes, and other reagents are a powerful method for the efficient construction of complex heterocyclic scaffolds. fardapaper.irdntb.gov.ua While direct examples using this compound are not extensively documented in readily available literature, the analogous reactivity of other substituted bromonaphthalenes and naphthols strongly suggests its utility in this area. nih.gov
Contributions to Materials Science and Engineering
The unique photophysical and electronic properties of the naphthalene ring system make this compound and its derivatives attractive candidates for applications in materials science, particularly in the field of organic electronics.
Development of Organic Electronic and Optoelectronic Materials
The extended π-conjugated system of the naphthalene core in this compound provides a basis for the design of organic materials with interesting electronic and optical properties. By strategically modifying the molecule, for example, through the palladium-catalyzed coupling reactions mentioned earlier, it is possible to create materials that can transport charge or emit light. mdpi.com
Derivatives of this compound can be used as monomers in the synthesis of conjugated polymers. These polymers, which have alternating single and double bonds along their backbone, can exhibit semiconducting behavior and are the active components in many organic electronic devices. The ethoxy group can enhance the solubility and processability of these polymers, which is a crucial factor for their application in solution-processed devices.
The table below summarizes some of the key properties of naphthalene-based organic materials that are relevant to their application in electronic and optoelectronic devices.
| Property | Description | Relevance to Organic Electronics |
| π-Conjugation | The overlapping p-orbitals of the naphthalene ring system allow for the delocalization of electrons. | This is fundamental for charge transport and the absorption and emission of light. |
| Luminescence | Many naphthalene derivatives exhibit fluorescence or phosphorescence upon excitation with light. | This property is essential for the active layer in Organic Light-Emitting Diodes (OLEDs). mdpi.com |
| Charge Carrier Mobility | The ability of electrons and holes to move through the material when a voltage is applied. | A key parameter determining the performance of Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). |
| Energy Levels (HOMO/LUMO) | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | These determine the charge injection and transport properties and the color of emitted light in OLEDs. |
| Solubility and Processability | The ability of the material to be dissolved in common organic solvents for device fabrication. | The ethoxy group in this compound can improve solubility, facilitating the fabrication of thin films from solution. |
Components in Advanced Device Architectures (e.g., OLEDs, OPVs, OFETs)
The tailored electronic properties of materials derived from this compound make them suitable for incorporation into various advanced device architectures.
Organic Light-Emitting Diodes (OLEDs): Naphthalene-based materials are widely used in OLEDs, particularly for blue light emission. mdpi.com Derivatives of this compound can be designed to function as the emissive layer, where the recombination of electrons and holes leads to the generation of light. They can also be used in the charge-transporting layers that facilitate the movement of charge carriers to the emissive layer.
Organic Photovoltaics (OPVs): In OPVs, or organic solar cells, materials derived from this compound can act as either the electron donor or electron acceptor in the active layer, which is responsible for absorbing sunlight and generating charge carriers. The ability to tune the energy levels of these materials is crucial for optimizing the efficiency of the solar cell.
Organic Field-Effect Transistors (OFETs): In OFETs, which are the building blocks of organic integrated circuits, materials based on this compound can serve as the active semiconductor layer. The charge carrier mobility of the material is a critical factor for the performance of the transistor.
The following table provides an overview of the potential roles of this compound derivatives in these devices.
| Device | Potential Role of this compound Derivatives |
| OLEDs | Emissive Layer, Hole Transport Layer, Electron Transport Layer |
| OPVs | Electron Donor, Electron Acceptor |
| OFETs | Active Semiconductor Layer |
Interfacial Modulation Strategies in Perovskite Solar Cells
Perovskite solar cells are a rapidly emerging photovoltaic technology with high power conversion efficiencies. However, their long-term stability and performance are often limited by issues at the interfaces between the different layers of the solar cell. rsc.orgresearchgate.net Interfacial engineering, which involves introducing a thin layer of a specific material at these interfaces, is a key strategy to address these challenges. nu.edu.kznu.edu.kz
Molecular materials can be used as interfacial layers to improve charge extraction, reduce recombination losses, and enhance the stability of the device. rsc.orgresearchgate.net While direct research on this compound for this specific application is not widely reported, its structural features suggest potential utility. The naphthalene core can provide a stable and electronically active interface, while the functional groups could be tailored to interact favorably with the perovskite or charge transport layers. The development of molecular materials as interfacial layers is an active area of research, and naphthalene-based compounds are being explored for this purpose. rsc.orgresearchgate.net
The table below outlines the general strategies for interfacial modulation in perovskite solar cells where derivatives of compounds like this compound could potentially be applied.
| Interfacial Modulation Strategy | Description | Potential Benefit |
| Energy Level Alignment | Tuning the energy levels of the interfacial layer to match those of the adjacent layers. | Facilitates efficient charge extraction and reduces energy losses. rsc.org |
| Defect Passivation | The interfacial layer can interact with and neutralize defects at the perovskite surface. | Reduces non-radiative recombination and improves the open-circuit voltage of the solar cell. |
| Hydrophobicity | Introducing a water-repelling interfacial layer. | Enhances the moisture stability of the perovskite layer, which is a major degradation pathway. |
| Charge Transport | The interfacial layer can have high charge mobility to efficiently transport electrons or holes. | Improves the fill factor and overall efficiency of the solar cell. |
Research into Liquid Crystalline Materials
The rigid, aromatic core of the naphthalene structure makes this compound and its derivatives valuable building blocks in the synthesis of liquid crystalline materials. Researchers have utilized this compound as a starting material to create molecules that exhibit mesomorphic phases, which are intermediate states of matter between a conventional liquid and a solid crystal.
A notable example involves the synthesis of a homologous series of 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines. In this research, 2-bromo-6-hydroxynaphthalene is first reacted with an appropriate bromoalkane to produce a 2-bromo-6-alkoxynaphthalene intermediate, a close analogue of this compound. This intermediate is then used to prepare a Grignard reagent, which is a key component in a subsequent reaction to form the final liquid crystal compounds. mdpi.com The resulting molecules, which feature a linear structure with two kinks from the naphthalene and quinoline (B57606) moieties, all demonstrated enantiotropic nematic liquid crystal phases over a medium to high-temperature range (162.4–234.2 °C). mdpi.com This work underscores the utility of the 6-substituted 2-bromonaphthalene (B93597) scaffold in designing new thermotropic liquid crystals. mdpi.com
Significance in Pharmaceutical and Medicinal Chemistry
The naphthalene skeleton is a common feature in many biologically active compounds. The presence of bromo and ethoxy groups on this scaffold in this compound provides specific chemical handles and properties that medicinal chemists can exploit for the development of new drugs. The bromo-substituent, in particular, serves as a versatile functional group for introducing further molecular complexity through various coupling reactions.
Design and Synthesis of Potential Therapeutic Agents
This compound serves as a key intermediate in the synthesis of various compounds with therapeutic potential. Its structural relative, 2-bromo-6-methoxynaphthalene (B28277), is a well-known intermediate in the manufacture of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). google.comgoogle.com This highlights the importance of the 2-bromo-6-alkoxynaphthalene framework in accessing established therapeutic agents.
The synthesis of novel compounds often involves leveraging the bromine atom for cross-coupling reactions (like Suzuki, Heck, or Sonogashira reactions) to build larger, more complex molecules. For instance, derivatives of naphthalene have been incorporated into new sulphonamide-bearing compounds to create potent inhibitors of tubulin polymerisation for anticancer applications. tandfonline.com Similarly, the naphthalene core is used to synthesize new azanaphthoquinone derivatives with antiproliferative activities. nih.gov
Structure-Activity Relationship (SAR) Investigations of Naphthalene Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For naphthalene derivatives, SAR investigations explore how different substituents on the naphthalene rings influence their therapeutic effects. For example, in the development of cytotoxic azanaphthoquinone pyrrolo-annelated derivatives, the nature and position of basic side chains were varied to understand their impact on antiproliferative activity and DNA intercalation. nih.gov
General principles from SAR studies on other aromatic structures, such as stilbenes, indicate that the type, number, and position of substituents like hydroxyl or methoxy (B1213986) groups can dramatically alter biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov For naphthalene derivatives specifically, studies have shown that substituents can significantly affect their biological action, which was observed in assays monitoring the population growth of Tetrahymena pyriformis. epa.gov These investigations help in the rational design of more potent and selective therapeutic agents based on the naphthalene scaffold.
Exploration of Enzyme Inhibition Properties
Derivatives synthesized from naphthalene-based precursors have been extensively studied as inhibitors of various enzymes implicated in disease. The naphthalene moiety can fit into the active sites of enzymes, leading to the modulation of their activity.
Research has demonstrated that naphthalene derivatives can act as potent inhibitors for several key enzymes:
Tubulin Polymerization: Sulphonamide derivatives featuring a naphthalene moiety have been synthesized and found to be effective inhibitors of tubulin polymerization, a key target in cancer chemotherapy. One such compound exhibited an IC₅₀ value of 2.8 μM for tubulin polymerization inhibition. tandfonline.com
Cyclooxygenase (COX): Naphthalene derivatives have been investigated as inhibitors of COX enzymes, which are targets for anti-inflammatory drugs. tandfonline.com Certain compounds showed significant inhibition of both COX-1 and COX-2. tandfonline.com
Cholinesterases and other enzymes: In the context of neurodegenerative diseases, naphthalene derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with one compound showing an IC₅₀ of 12.53 μM against AChE. nih.gov
Deubiquitinases: Naphthalene derivatives have also been explored as inhibitors of ubiquitin-specific peptidase 7 (USP7), a target for anticancer therapies. nih.gov
| Enzyme Target | Naphthalene Derivative Type | Observed Activity | Reference |
|---|---|---|---|
| Tubulin | Sulphonamide-naphthalene derivatives | Inhibition of polymerization (IC₅₀ = 2.8 μM) | tandfonline.com |
| Cyclooxygenase (COX-1/COX-2) | Naphthalene-methylsulfonamido/sulfonyl compounds | Inhibition percentages up to 87% (COX-1) and 65% (COX-2) at 10 µM | tandfonline.com |
| Acetylcholinesterase (AChE) | Novel naphthalene derivative (3a) | Inhibition with IC₅₀ = 12.53 μM | nih.gov |
| Ubiquitin-Specific Peptidase 7 (USP7) | Indane and naphthalene derivatives | Potent and selective inhibition | nih.gov |
Studies on Anti-inflammatory and Antiproliferative Activities of Derivatives
Building on their role as enzyme inhibitors, derivatives of naphthalene are frequently evaluated for their potential as anti-inflammatory and antiproliferative agents. The structural relationship to Naproxen provides a strong rationale for exploring novel naphthalene-based compounds for anti-inflammatory effects. google.com
Anti-inflammatory Activity: Studies on naphtho[1,2-e] mdpi.comtandfonline.comoxazine derivatives have identified compounds with significant anti-inflammatory activity, comparable to standard drugs like sodium diclofenac. researchgate.net Other molecular scaffolds, such as stilbenes and benzophenones, which share some structural similarities with naphthalene derivatives, have also demonstrated potent anti-inflammatory properties. nih.govscielo.br
Antiproliferative Activity: A wide range of naphthalene derivatives have shown promise as anticancer agents. Sulphonamide derivatives bearing a naphthalene moiety exhibited potent antiproliferative activity against MCF-7 and A549 cancer cell lines, with IC₅₀ values as low as 0.33 μM. tandfonline.com Similarly, 6-naphthylpterocarpans have been identified with low micromolar IC₅₀ values against A2780 and WM35 human cancer cell lines. rsc.org The synthesis of azanaphthoquinone pyrrolo-annelated derivatives has also yielded compounds with notable cytotoxic effects. nih.gov
| Activity | Derivative Class | Key Findings | Reference |
|---|---|---|---|
| Anti-inflammatory | Naphtho[1,2-e] mdpi.comtandfonline.comoxazine derivatives | IC₅₀ values as low as 4.807 µg/mL in heat-induced haemolysis assay. | researchgate.net |
| Antiproliferative | Sulphonamide-naphthalene derivatives | Potent activity against MCF-7 and A549 cells (IC₅₀ down to 0.33 μM). | tandfonline.com |
| 6-Naphthylpterocarpans | Low micromolar IC₅₀ values against A2780 and WM35 cancer cells. | rsc.org | |
| Bromophenol derivatives | Inhibited viability and induced apoptosis in leukemia K562 cells. | nih.gov |
Assessment of Antimicrobial and Antiviral Potential of Analogous Compounds
While direct studies on the antimicrobial and antiviral properties of this compound are not extensively documented, research into analogous aromatic and polyphenolic compounds provides a basis for potential exploration. SAR studies on stilbene derivatives, for instance, have shown that specific substitutions on the aromatic rings can confer significant antimicrobial activity. nih.gov The presence of halogen substituents like bromine can increase the lipophilicity of a molecule, potentially enhancing its ability to penetrate microbial cell membranes. nih.gov
The broader field of antiviral research is continuously exploring novel chemical scaffolds. semanticscholar.org Given the biological versatility of the naphthalene core, its derivatives represent a potential, albeit less explored, avenue for the development of new antimicrobial and antiviral agents. Further investigation would be required to specifically assess the potential of compounds derived from this compound in this therapeutic area.
Utility in the Development of Fluorescent Probes and Chemical Sensors
The naphthalene scaffold, a core component of this compound, is a well-established fluorophore. The development of novel fluorescent probes and chemical sensors often relies on the strategic functionalization of such aromatic systems. The bromine and ethoxy groups on the 2- and 6-positions of the naphthalene ring in this compound provide reactive sites for synthetic modifications, allowing for the attachment of specific recognition moieties or for tuning the molecule's photophysical properties.
While direct research specifically detailing the use of this compound in fluorescent probes is limited, the broader class of naphthalene derivatives has been extensively utilized for these purposes. For instance, various naphthalene-based fluorescent probes have been successfully designed for the detection of metal ions, anions, and biologically relevant molecules. The underlying principle involves the modification of the naphthalene core with a receptor unit that selectively interacts with the target analyte. This interaction subsequently induces a change in the fluorescence properties of the naphthalene fluorophore, such as an increase or decrease in intensity (turn-on or turn-off response), or a shift in the emission wavelength, enabling the detection and quantification of the analyte.
The synthetic versatility of 2-bromo-6-alkoxynaphthalene derivatives makes them attractive starting materials for creating such sensory molecules. The bromo group can be readily transformed through various cross-coupling reactions to introduce a wide range of functional groups, while the alkoxy group can influence the molecule's solubility and electronic properties.
Table 1: Potential Modifications of this compound for Sensor Development
| Position of Modification | Type of Modification | Potential Application in Sensing |
| 2-position (via Bromine) | Suzuki or Sonogashira coupling | Introduction of analyte recognition sites |
| 2-position (via Bromine) | Stille or Buchwald-Hartwig coupling | Attachment of signaling units |
| 6-position (Ethoxy group) | Ether cleavage and re-alkylation | Modulation of solubility and photophysics |
Applications in Supramolecular Chemistry and Host-Guest Systems
The planar and aromatic nature of the naphthalene ring system in this compound makes it an ideal candidate for constructing ordered supramolecular structures. Non-covalent interactions, such as π-π stacking, hydrogen bonding, and halogen bonding, can drive the self-assembly of naphthalene derivatives into well-defined architectures, including liquid crystals, gels, and crystalline solids with interesting material properties.
In the context of host-guest chemistry, the electron-rich naphthalene core can act as a binding site for electron-deficient guest molecules. The formation of host-guest complexes is governed by molecular recognition principles, where the size, shape, and electronic properties of both the host and guest determine the stability and selectivity of the interaction.
While specific studies on host-guest systems involving this compound are not extensively documented, the fundamental principles of supramolecular chemistry suggest its potential utility. The bromine atom, for instance, can participate in halogen bonding, a directional non-covalent interaction that is increasingly being exploited in crystal engineering and the design of supramolecular assemblies.
Table 2: Potential Non-Covalent Interactions Involving this compound in Supramolecular Systems
| Type of Interaction | Molecular Feature Involved | Potential Role in Supramolecular Assembly |
| π-π Stacking | Naphthalene ring | Formation of columnar or layered structures |
| Halogen Bonding | Bromine atom | Directional control in crystal packing |
| van der Waals Forces | Entire molecule | Overall stabilization of the assembly |
| Dipole-Dipole Interactions | Ethoxy group | Influence on molecular orientation |
The exploration of this compound and its derivatives in these interdisciplinary research areas holds the promise of developing new functional materials and analytical tools with tailored properties and applications.
Future Perspectives and Emerging Research Trajectories
Innovations in Efficient and Selective Synthetic Methodologies
The synthesis of 2-Bromo-6-ethoxynaphthalene and related compounds has traditionally relied on multi-step processes that can be both time-consuming and generate significant waste. Current research is focused on developing more efficient and selective synthetic routes. One area of innovation lies in the refinement of bromination and dehalogenation reactions. For instance, processes for the synthesis of the related 2-methoxy-6-bromo-naphthalene involve the bromination of 2-methoxy-naphthalene to yield a dibromo intermediate, followed by a selective dehalogenation. googleapis.comgoogle.com A key innovation in this area is the use of metallic iron for the debromination step, which is more readily available and cost-effective than the previously used metallic tin. googleapis.comgoogle.com
Future methodologies are likely to explore catalytic systems that can achieve site-selective bromination, thereby avoiding the need for a dehalogenation step altogether. This would significantly improve the atom economy of the synthesis. Furthermore, the development of continuous flow processes is a promising avenue for enhancing both the efficiency and safety of the synthesis.
A common synthetic route to halo-alkoxy-naphthalenes starts from 2-naphthol (B1666908), which undergoes bromination to 1,6-dibromo-2-naphthol (B94854), followed by reduction to 6-bromo-2-naphthol (B32079), and finally etherification to yield the desired product. google.comgoogle.comwipo.int Innovations in this pathway could include the use of milder and more selective reducing agents and the development of one-pot procedures where multiple steps are carried out in the same reactor, reducing the need for intermediate purification steps. google.com
| Synthetic Step | Traditional Reagents/Conditions | Potential Innovations |
| Bromination | Excess Bromine | Catalytic site-selective bromination |
| Reduction/Dehalogenation | Metallic Tin, Sodium bisulfite | Metallic Iron, Catalytic hydrogenation |
| Etherification | Alkyl halides with a base | Greener alkylating agents, Phase-transfer catalysis |
| Process | Batch processing | Continuous flow synthesis, One-pot reactions |
Identification of Novel Application Domains for this compound
While this compound is a known intermediate in the synthesis of pharmaceuticals, its versatile chemical structure opens the door to a wide range of other potential applications. google.comgoogle.com The naphthalene (B1677914) core, with its delocalized pi-electron system, provides a scaffold for the development of novel materials with interesting optical and electronic properties. nbinno.com
One of the most exciting emerging applications for this compound is in the field of proteomics, where it is listed as a "Protein Degrader Building Block". calpaclab.com This suggests its potential use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a new class of drugs that can target and eliminate specific disease-causing proteins.
Furthermore, the functional groups on this compound—the bromo substituent and the ethoxy group—can be readily modified, allowing for the synthesis of a diverse library of derivatives. These derivatives could be explored for applications in areas such as:
Organic Electronics: As components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The naphthalene core can be functionalized to tune the electronic properties of the resulting materials. nbinno.com
Fluorescent Probes: The naphthalene moiety is known for its fluorescent properties. Derivatives of this compound could be designed as fluorescent sensors for the detection of specific ions, molecules, or biological analytes. nbinno.com
Agrochemicals: The exploration of naphthalene derivatives in the development of new pesticides, herbicides, and insecticides is an ongoing area of research.
| Potential Application Domain | Key Structural Feature | Example of Use |
| Proteomics | Versatile building block | Synthesis of PROTACs |
| Organic Electronics | Naphthalene core | OLEDs, OFETs, OPVs |
| Fluorescent Probes | Naphthalene fluorescence | Chemical and biological sensors |
| Agrochemicals | Bioactive scaffold | Development of new pesticides |
Advancements in Computational Tools for Predictive Chemical Design
The use of computational tools is revolutionizing the field of chemical research by enabling the in silico design and evaluation of new molecules before they are synthesized in the lab. ijpsjournal.com For a compound like this compound, these tools can be used to predict a wide range of properties for its potential derivatives, thereby guiding synthetic efforts towards molecules with the most promising characteristics.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure, reactivity, and spectroscopic properties of naphthalene derivatives. nih.gov This information can be invaluable in designing new materials with specific optical or electronic properties. For example, DFT calculations can help predict the color and emission properties of new dyes based on the this compound scaffold.
Furthermore, machine learning algorithms can be trained on existing data for naphthalene derivatives to predict various properties, including their biological activity, toxicity, and pharmacokinetic profiles. mit.edu This can significantly accelerate the drug discovery process by identifying the most promising candidates for further investigation. For instance, software like SwissADME and PASS can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential biological activities of new derivatives. ijpsjournal.com
| Computational Tool | Predicted Properties | Application in Design |
| Density Functional Theory (DFT) | Electronic structure, Reactivity, Spectroscopic properties | Design of new materials with specific optical and electronic properties |
| Machine Learning | Biological activity, Toxicity, ADME properties | Accelerating drug discovery and identifying promising candidates |
| Molecular Docking | Binding affinity to biological targets | Identifying potential therapeutic targets for new derivatives |
Sustainable and Scalable Production Approaches
As the demand for specialty chemicals like this compound grows, there is an increasing need for production methods that are both sustainable and scalable. This involves a shift away from traditional batch processes that often use hazardous reagents and solvents towards greener and more efficient manufacturing technologies.
Key areas for improvement in the production of this compound include:
Green Solvents: Replacing chlorinated solvents, which are commonly used in bromination reactions, with more environmentally friendly alternatives such as acetic acid or propionic acid. googleapis.com
Waste Reduction: Implementing processes that minimize the formation of byproducts and allow for the recycling of reagents and solvents. For example, in some patented processes for related compounds, the butanol solvent can be recovered by distillation and recycled. google.com
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for instance, by operating at lower temperatures and pressures.
The principles of green chemistry provide a framework for the development of more sustainable production routes for this compound. By focusing on areas such as atom economy, the use of renewable feedstocks, and the design of energy-efficient processes, the chemical industry can move towards a more sustainable future.
Q & A
Q. What are the standard synthetic routes for 2-Bromo-6-ethoxynaphthalene, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound typically involves electrophilic aromatic bromination of 6-ethoxynaphthalene. Key steps include:
- Regioselective Bromination : Use of Lewis acid catalysts (e.g., FeBr₃) to direct bromine to the 2-position of the naphthalene ring .
- Ethoxy Group Stability : Ensure the ethoxy group (-OCH₂CH₃) is inert under reaction conditions to avoid dealkylation. Lower temperatures (0–5°C) and controlled stoichiometry (1.1–1.2 eq Br₂) minimize side reactions .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures can achieve >95% purity, validated by HPLC or GC .
Q. What analytical techniques are recommended for characterizing this compound, and how should purity thresholds be validated?
- Structural Confirmation : Use ¹H/¹³C NMR to verify substitution patterns (e.g., coupling constants for ethoxy and bromine positions) .
- Purity Assessment :
- Quantitative Standards : Cross-reference melting points (mp 51–54°C for analogous bromonaphthalenes) and spectroscopic data with NIST databases .
Advanced Research Questions
Q. How can researchers address challenges in regioselective bromination of ethoxynaphthalene derivatives to minimize byproducts?
Regioselectivity in bromination is influenced by:
- Substituent Effects : The ethoxy group at position 6 directs bromine to the ortho (2-position) via electron-donating resonance effects. Computational modeling (DFT) can predict reactivity trends .
- Catalyst Optimization : Replace traditional FeBr₃ with milder catalysts (e.g., I₂ or Brønsted acids) to suppress polybromination .
- In Situ Monitoring : Use UV-vis spectroscopy or inline IR to track reaction progress and halt at optimal conversion (85–90%) to avoid over-bromination .
Q. What strategies are effective in resolving contradictions in reported spectroscopic data or reaction yields for this compound?
- Data Reconciliation :
- Compare NMR chemical shifts across solvents (CDCl₃ vs. DMSO-d6) to account for solvent-induced shifts .
- Validate yields by replicating methods under inert atmospheres (Ar/N₂), as trace moisture can hydrolyze intermediates .
- Collaborative Reproducibility : Share raw data (e.g., chromatograms, spectra) via open-access platforms to enable cross-lab verification .
Q. What methodologies are suitable for studying the stability and degradation pathways of this compound under varying storage conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
